(Benzoylamino)(phenyl)acetic acid

説明

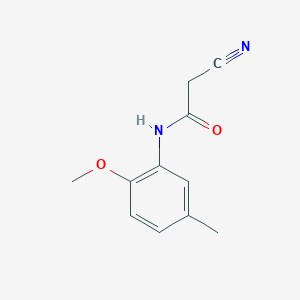

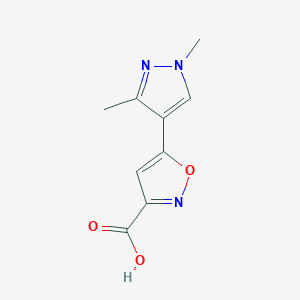

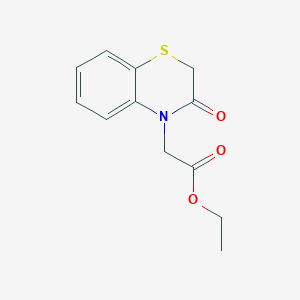

“(Benzoylamino)(phenyl)acetic acid” is an organic compound with the molecular formula C15H13NO3 . It is a derivative of phenylacetic acid, which is an organic compound containing a phenyl functional group and a carboxylic acid functional group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 has been used to synthesize new 2-amino-1,3,4-oxadiazole derivatives .Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzoyl group (C6H5CO-), an amino group (-NH2), a phenyl group (C6H5-), and an acetic acid group (CH3COOH) .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 255.27 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors .科学的研究の応用

Heterocyclic Rearrangements and Synthesis : The compound is involved in heterocyclic rearrangements. For example, it's used in the synthesis and characterization of isomers like phenylhydrazones, which are significant in studying molecular structures and reactions in organic chemistry (Vivona, Ruccia, Frenna & Spinelli, 1980).

Chemical Reactivity Studies : Research has been conducted on the reactivity of certain derivatives of (Benzoylamino)(phenyl)acetic acid. These studies are crucial in understanding the kinetic and mechanistic aspects of chemical reactions, which is essential for developing new synthetic methods and materials (Kolisnyk, Svechnikova, Vinnyk, Kolisnyk & Altukhov, 2018).

Synthesis of Novel Compounds : This compound is used in the synthesis of new chemical entities, such as derivatives of benzamide and oxazolone. These synthesized compounds have potential applications in various fields including pharmaceuticals and material science (Ighilahriz-Boubchir et al., 2017).

Catalysis and Green Chemistry : this compound derivatives are used as catalysts in chemical reactions. Their use in environmentally benign catalytic processes highlights the compound's significance in green chemistry initiatives (Kowsari et al., 2019).

Pharmacological Research : While specific information on pharmacological applications is limited due to the exclusion criteria, the compound's derivatives are involved in various studies related to pharmacology and drug development, emphasizing its potential in medicinal chemistry.

作用機序

Target of Action

(Benzoylamino)(phenyl)acetic acid, also known as Phenylacetic acid , is an organic compound containing a phenyl functional group and a carboxylic acid functional group . It is used as an adjunct to treat acute hyperammonemia and associated encephalopathy in adult and pediatric patients with deficiencies in enzymes of the urea cycle

Mode of Action

It is known that phenylacetic acid undergoes hydrolysis involving arylesterase in plasma, both arylesterase and carboxylesterase in liver microsomes, and carboxylesterase in liver cytosol .

Biochemical Pathways

It is known that phenylacetic acid is involved in the urea cycle . It is also suggested that the hexanoic acid side chain of a similar compound undergoes two-carbon cleavage, probably through a beta-oxidation metabolic pathway .

Pharmacokinetics

It is known that phenylacetic acid is metabolized by phenylacetate esterases found in the human liver cytosol . Human plasma esterase also hydrolyzes phenylacetate . The volume of distribution of Phenylacetic acid is 19.2 ± 3.3 L .

Result of Action

It is known that phenylacetic acid is used as an adjunct to treat acute hyperammonemia and associated encephalopathy in patients with deficiencies in enzymes of the urea cycle .

Action Environment

It is known that phenylacetic acid is subject to controls in countries including the united states and china due to its use in the illicit production of phenylacetone .

生化学分析

Biochemical Properties

It is known that phenylacetic acid, a related compound, is involved in various biochemical reactions . It is a catabolite of phenylalanine and is involved in the metabolism of aromatic components

Cellular Effects

It is known that changes in the cellular environment, such as acidity, can affect the properties of cell membranes and potentially influence cell function

Molecular Mechanism

It is known that phenylacetic acid undergoes ketonic decarboxylation to form ketones . It can be condensed with itself to form dibenzyl ketone, or with a large excess of another carboxylic acid (in the form of an acid anhydride), such as with acetic anhydride to form phenylacetone

Temporal Effects in Laboratory Settings

It is known that phenylacetic acid is a weak carboxylic acid with a molecular weight of 136.15 g/mol and a density of 1.08 g/cm³

Dosage Effects in Animal Models

It is known that nonsteroidal anti-inflammatory drugs (NSAIDs), which include phenylacetic acid derivatives, have dose-dependent effects in animal models

Metabolic Pathways

It is known that phenylacetic acid is a central intermediate metabolite involved in bacterial degradation of aromatic components

Transport and Distribution

It is known that phenylacetic acid is a catabolite of phenylalanine and is involved in the metabolism of aromatic components

Subcellular Localization

It is known that mRNA localization contributes to the post-transcriptional fine-tuning of gene expression and the control of fundamental processes such as cell motility, polarity, and differentiation

特性

IUPAC Name |

2-benzamido-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3/c17-14(12-9-5-2-6-10-12)16-13(15(18)19)11-7-3-1-4-8-11/h1-10,13H,(H,16,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACDLFRQZDTZESK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50403128 | |

| Record name | (benzoylamino)(phenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50403128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

74536-43-9 | |

| Record name | (benzoylamino)(phenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50403128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1335172.png)

![2-Chloro-N-[4-(3-methyl-piperidin-1-yl)-phenyl]-acetamide](/img/structure/B1335174.png)

![2-Methyl-3-[(tetrahydro-2-furanylcarbonyl)amino]benzoic acid](/img/structure/B1335177.png)

![2-[(2-Methoxyethyl)amino]nicotinic acid](/img/structure/B1335193.png)

![2-amino-3-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B1335213.png)